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T1R2/T1R3 Receptor Binding Sites

The human sweet taste receptor is a heterodimeric Class C G-protein-coupled receptor (GPCR) composed of
T1R2 and T1R3 subunits [1] [2]. It features multiple ligand-binding sites, which allow it to recognize a vast

array of chemically diverse sweet-tasting compounds [2] [3].

The table below summarizes the key known binding sites and their representative ligands:

. Ligand Binding Key Ligand . .
Receptor Domain . Experimental Evidence
Specificity Examples
T1R2 Venus Flytrap Primary site for Sucralose, Cryo-EM structures, site-
Domain (VFTM) many small- Aspartame, directed mutagenesis,
molecule Acesulfame K, calcium imaging assays [4].
sweeteners [4] [5]. Saccharin [2] [3] [4].
T1R3 Allosteric site for Cyclamate Chimeric receptor studies,
Transmembrane some sweeteners (sweetener), Lactisole  mutagenesis [1] [2].
Domain (TMD) and inhibitors [2] [6].  (inhibitor) [1] [2].
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Ligand Binding Key Ligand

e Experimental Evidence
Specificity Examples

Receptor Domain

T1R3 Cysteine-Rich  Ciritical for response Brazzein, Monellin [1]  Human/mouse chimeric

Domain (CRD) to sweet-tasting [2]. receptors, single-point
proteins [1] [2]. mutagenesis (e.g., D535Q,
A537T) [1].

Experimental Methods for Investigating Ligand Binding

To determine if beta-sinensal binds to the TIR2/T1R3 receptor, researchers typically use a combination of
functional activity assays and direct binding studies. The following diagram illustrates a generalized

workflow that integrates these key methodologies.

Start: Investigate Potential Liganta

;

Heterologous Receptor Expressiora Cell-Based Functional Assa}a G)irect Binding Studies]
Express human T1R2/T1R3 Calcium Mobilization Assay Saturation Transfer Difference (STD) NMR
in HEK293 cells (Measure [Ca?*]a change) (Direct binding detection)

Treat Ceus with Confirm Ligand-Receptor Interaction
sweet ligands

Inhibition by lactisole
(T1R3 TMD inhibitor)

Click to download full resolution via product page

© 2026 Smolecule. All rights reserved. 2/5 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC2814067/
https://pubmed.ncbi.nlm.nih.gov/17168764/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2814067/
https://pubmed.ncbi.nlm.nih.gov/17168764/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2814067/
https://www.smolecule.com/products/s618303?utm_src=pdf-body
https://www.smolecule.com/products/s618303?utm_src=pdf-body-img
https://www.smolecule.com/products/s618303?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Reliability Assessment & Statistical Comparison

S m O | e C u | e Specifications & Pricing

Detailed Experimental Protocols

The functional and binding assays outlined in the workflow can be performed as follows:

e Calcium Mobilization Assay in HEK293 Cells This is a standard functional assay to test if a

compound activates the receptor [1] [3].

o Receptor Expression: HEK293 cells are co-transfected with plasmids containing the genes for
human T1R2 and T1R3, along with a chimeric G-protein (e.g., Gal6-gust44) to couple receptor
activation to the calcium signaling pathway [1].

o Calcium Imaging: Load transfected cells with a calcium-sensitive fluorescent dye, such as
Fluo-4 AM.

o Ligand Application: Apply the test ligand (e.g., beta-sinensal) and monitor changes in
intracellular calcium concentration ([Ca2*]i) using a fluorescence imaging system.

o Control Experiments:

= |nhibition: Apply the sweet receptor inhibitor lactisole (which acts on the TMD of T1R3)
before or with the test ligand to see if the calcium response is blocked [1] [2].

= Specificity: Use known sweeteners like sucralose as positive controls and untransfected
cells as negative controls.

o Saturation Transfer Difference (STD) NMR Spectroscopy This method directly detects molecular

binding between a ligand and its receptor, even in complex systems like cell membranes [1].

o Sample Preparation: Isolate membranes from HEK293 cells stably expressing the human
T1R2/T1R3 receptor.

o NMR Experiment: The receptor protein is selectively saturated by radiofrequency pulses. This
saturation is transferred to a bound ligand via intermolecular dipole-dipole couplings, and then
detected on the free ligand after it dissociates.

o Data Analysis: A difference spectrum is generated. The presence of an STD signal is a direct
proof of binding. The epitope mapping of the ligand can also be determined by analyzing the
relative STD effects of its protons [1].

Research Recommendations for Beta-Sinensal

Given the lack of direct data, here are steps you could take to investigate beta-sinensal's potential interaction

with TIR2/T1R3:
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 Initiate Functional Screening: The first logical step would be to test beta-sinensal in the Calcium
Mobilization Assay described above. This will determine if it elicits any functional response in cells
expressing the sweet receptor.

¢ Hypothesize a Binding Site: Based on its structure, beta-sinensal is a hydrophobic, long-chain
aldehyde. This is distinct from most known sweeteners that bind the VFTM of T1R2. It might be more
likely to interact with an allosteric site, such as the TMD of T1R3 (like cyclamate) [2] or potentially the
heptahelical domain of T1R2 (as suggested for amiloride) [6].

e Conformational Analysis: If an effect is found, techniques like Molecular Dynamics Simulations
docked onto the recently published full-length cryo-EM structures of the receptor could help predict
the binding pose and affinity [4].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. Interactions between the human sweet-sensing T1R2 ... [pmc.ncbi.nim.nih.gov]

2. The heterodimeric sweet taste receptor has multiple ... - PubMed [pubmed.ncbi.nim.nih.gov]
3. Sweet Taste-Sensing Receptors Expressed in Pancreatic 3 ... [pmc.ncbi.nim.nih.gov]

4. Structural and functional characterization of human sweet ... [nature.com]

5. The structure of human sweetness [sciencedirect.com]

6. The Heptahelical Domain of the Sweet Taste Receptor ... [pubmed.ncbi.nim.nih.gov]

To cite this document: Smolecule. [beta-sinensal binding affinity to TLR2/T1R3 sweet receptors].
Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b618303#beta-

sinensal-binding-affinity-to-t1r2-t1r3-sweet-receptors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no
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warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Smolecule Contact

Your Ultimate Destination for Small-Molecule (aka. Address: gtntarlo, CA 91761, United
smolecule) Compounds, Empowering Innovative ales
Research Solutions Beyond Boundaries. Phone: (512) 262-9938
Email: info@smolecule.com
Web: www.smolecule.com

© 2026 Smolecule. All rights reserved. 5/5 Tech Support


https://www.smolecule.com/contact?utm_src=support
https://www.smolecule.com/products/s618303?utm_src=pdf-bulk
https://www.smolecule.com/products/s618303?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

